4-Bromo-2-(piperidin-1-YL)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

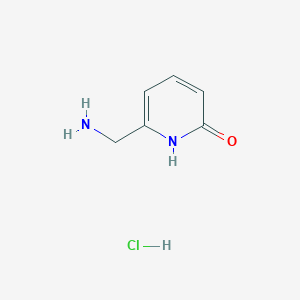

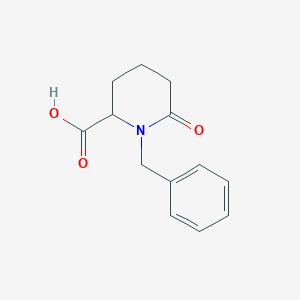

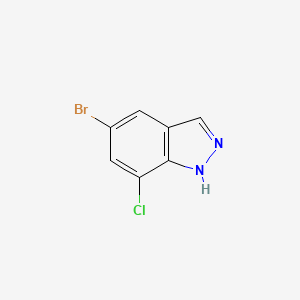

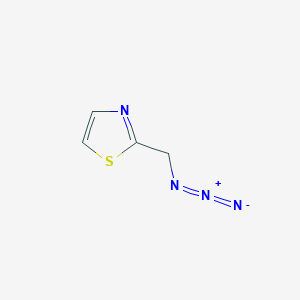

4-Bromo-2-(piperidin-1-YL)thiazole is a chemical compound with the molecular formula C8H11BrN2S and a molecular weight of 247.16 . It is a pale-yellow to yellow-brown solid . The compound is part of a class of molecules known as thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives, including 4-Bromo-2-(piperidin-1-YL)thiazole, often involves reactions with 2-amino-1,3-thiazoles . For instance, 4-chloro- and 4-bromo-1,3-thiazoles can be obtained via a substitutive deamination protocol with moderate to good yields . Another method involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .

Molecular Structure Analysis

The thiazole ring in 4-Bromo-2-(piperidin-1-YL)thiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole nucleus is part of the vitamin B (thiamine) structure. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

4-Bromo-2-(piperidin-1-YL)thiazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 247.16 . The compound is part of a class of molecules known as thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Bromo-2-(piperidin-1-YL)thiazole: has been investigated for its potential in combating various microbial species. The thiazole moiety, in particular, has shown efficacy against a spectrum of microbiological species, including bacteria and fungi . The compound’s ability to interact with microbial enzymes and receptors can lead to the inhibition of growth and replication of pathogens.

Oncology Research

This compound has demonstrated in vitro growth inhibitory activity with an IC50 < 100 mM on six cancer cell lines tested . Its ability to inhibit the Ras oncogene activity makes it a valuable candidate for further research in cancer therapy, particularly in understanding the mechanisms of oncogene inhibition and exploring potential therapeutic applications.

Enzyme Inhibition

The compound has shown promising results in inhibiting the activity of enzymes such as Na/K-ATPase in cancer cells . This is significant because the modulation of enzyme activity can lead to the development of new drugs that target specific biochemical pathways in diseases.

Drug Development

The presence of both thiazole and piperidine moieties makes 4-Bromo-2-(piperidin-1-YL)thiazole a versatile building block in drug development . These moieties are common in pharmaceuticals, and their derivatives are present in more than twenty classes of drugs, indicating the compound’s potential for creating a wide range of therapeutic agents.

Pharmacological Applications

Piperidine derivatives, including those with the 4-Bromo-2-(piperidin-1-YL)thiazole structure, have been extensively studied for their pharmacological applications . They are involved in the synthesis of various biologically active compounds and have been linked to a multitude of pharmacological activities, such as analgesic, anticonvulsant, and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies

The structural features of 4-Bromo-2-(piperidin-1-YL)thiazole contribute significantly to its biological activity. SAR studies have indicated that the presence of halogen, such as bromine, can influence the cytotoxicity of piperidine derivatives . This information is crucial for the rational design of new compounds with enhanced efficacy and reduced toxicity.

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-2-(piperidin-1-YL)thiazole are the Na+/K±ATPase and the Ras oncogene . Na+/K±ATPase is an enzyme found in the plasma membrane of all animal cells, playing a crucial role in maintaining the electrochemical gradient across the membrane. The Ras oncogene is a gene that can cause cancer when mutated or expressed at high levels .

Mode of Action

4-Bromo-2-(piperidin-1-YL)thiazole interacts with its targets by inhibiting their activity . It inhibits the Na+/K±ATPase, which disrupts the balance of sodium and potassium ions in the cell, affecting cellular functions . It also inhibits the Ras oncogene, which can prevent the uncontrolled cell growth that leads to cancer .

Biochemical Pathways

The inhibition of Na+/K±ATPase and the Ras oncogene affects several biochemical pathways. The disruption of Na+/K±ATPase can affect the membrane potential and the transport of other ions and molecules across the cell membrane . The inhibition of the Ras oncogene can affect cell growth and division, potentially preventing the development of cancer .

Pharmacokinetics

Its molecular weight (24716) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of Na+/K±ATPase and the Ras oncogene by 4-Bromo-2-(piperidin-1-YL)thiazole can lead to significant molecular and cellular effects. It can disrupt normal cellular functions and prevent uncontrolled cell growth, showing potential as a treatment for cancer .

Direcciones Futuras

Thiazoles, including 4-Bromo-2-(piperidin-1-YL)thiazole, have shown significant potential in drug development, particularly in the treatment of various pathological conditions . Future research could focus on further exploring the therapeutic potential of 4-Bromo-2-(piperidin-1-YL)thiazole and its derivatives, particularly their anticancer properties .

Propiedades

IUPAC Name |

4-bromo-2-piperidin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAUXAGHUAQDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)

![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)